![molecular formula C8H3BrClF3O B2577679 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one CAS No. 1824056-50-9](/img/structure/B2577679.png)
1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one
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Description
1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one, also known as BTF, is a chemical compound that has been widely used in scientific research. BTF belongs to the family of aryl ketones and is a derivative of the well-known compound, curcumin. BTF has gained significant attention due to its unique chemical structure and potential applications in various fields of research.
Scientific Research Applications
- Researchers have synthesized derivatives of N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and evaluated their antimicrobial properties . These compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The thiazole nucleus in this compound likely contributes to its antimicrobial effects.
- In addition to antimicrobial activity, N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were assessed for their anticancer potential. Specifically, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .
- Computational studies using molecular docking techniques explored the binding mode of active compounds within specific receptors. Compounds d1, d2, d3, d6, and d7 showed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- The heterocyclic thiazole nucleus has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Given the rising antimicrobial and anticancer drug resistance, novel molecules like N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives are crucial for combating resistance .
- Cancer remains a formidable challenge worldwide. Multidisciplinary approaches are essential for improving cancer treatment outcomes .
Antimicrobial Activity
Antiproliferative Effects
Molecular Docking Studies
Thiazole Nucleus as a Medicinal Scaffold
Drug Resistance Mitigation
Challenges in Cancer Treatment
properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAOFDQVVPTFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
CAS RN |
1824056-50-9 |
Source
|
Record name | 1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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